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Introduction
7-Deazaadenosine 5'-phosphate, also known as Tubercidin 5'-monophosphate, is a

pyrrolopyrimidine nucleoside analog of adenosine 5'-monophosphate (AMP). The substitution

of the nitrogen atom at the 7-position of the purine ring with a carbon atom confers unique

biochemical properties to this molecule, including resistance to enzymatic degradation. These

characteristics have made 7-deazaadenosine and its derivatives subjects of interest in antiviral

and anticancer research. A thorough understanding of its structural and electronic properties

through spectroscopic analysis is crucial for elucidating its mechanism of action and for the

development of novel therapeutics. This guide provides an in-depth overview of the

spectroscopic analysis of 7-Deazaadenosine 5'-phosphate, including detailed experimental

protocols and a summary of key quantitative data.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 7-Deazaadenosine 5'-phosphate and its related structures. It is important to note

that precise spectral values can be influenced by solvent, pH, and the presence of counter-

ions.

Table 1: NMR Spectroscopic Data (Estimated)
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Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the

molecular structure of 7-Deazaadenosine 5'-phosphate in solution. While specific

experimental data for 7-Deazaadenosine 5'-phosphate is not readily available in the public

domain, the following table provides estimated chemical shifts based on data from structurally

similar compounds, such as modified adenosine derivatives. These values are reported in parts

per million (ppm) relative to a standard reference.

Atom
¹H Chemical Shift (δ,

ppm)

¹³C Chemical Shift

(δ, ppm)

³¹P Chemical Shift

(δ, ppm)

H-2 ~8.2 ~152 -

H-8 ~7.6 ~140 -

H-1' ~6.0 ~88 -

H-2' ~4.7 ~74 -

H-3' ~4.5 ~71 -

H-4' ~4.3 ~85 -

H-5', 5'' ~4.1, ~4.0 ~64 -

5'-Phosphate - - ~1-5

Note: These are estimated values and should be confirmed by experimental data.

Table 2: Mass Spectrometry Data (Theoretical)
Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation

pattern of 7-Deazaadenosine 5'-phosphate. The table below lists the theoretical mass-to-

charge ratios (m/z) for the protonated molecule and key fragments.
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Ion Formula Theoretical m/z

[M+H]⁺ C₁₀H₁₄N₄O₇P⁺ 349.0600

[M-H]⁻ C₁₀H₁₂N₄O₇P⁻ 347.0444

[Adenine base + H]⁺ C₆H₆N₄⁺ 135.0614

[Ribose-5-phosphate - H₂O -

H]⁻
C₅H₈O₇P⁻ 211.0008

Table 3: UV-Vis Spectroscopic Data (Estimated)
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions

within the molecule. The absorption maxima for 7-Deazaadenosine 5'-phosphate are

expected to be similar to those of 7-deazaadenosine.

Solvent λmax (nm)
Molar Extinction Coefficient

(ε, M⁻¹cm⁻¹)

Methanol ~270 Not Reported

pH 7 Buffer ~268 Not Reported

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are based on general procedures for nucleoside phosphate analysis and may require

optimization for specific instrumentation and sample conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the solution-state structure and confirm the identity of 7-
Deazaadenosine 5'-phosphate.

Materials:

7-Deazaadenosine 5'-phosphate sample
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D₂O (99.9%)

NMR tubes (5 mm)

Internal standard (e.g., DSS or TSP)

pH meter and appropriate buffers (e.g., phosphate buffer)

Protocol:

Sample Preparation:

Dissolve approximately 1-5 mg of 7-Deazaadenosine 5'-phosphate in 0.5 mL of D₂O.

Add a small amount of an internal standard for chemical shift referencing.

Adjust the pH of the solution to a desired value (e.g., pH 7.0) using dilute NaOD or DCl in

D₂O.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Acquire a one-dimensional ¹H NMR spectrum.

Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2

seconds.

Suppress the residual HOD signal using appropriate solvent suppression techniques (e.g.,

presaturation).

¹³C NMR Spectroscopy:

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of

2-5 seconds.

³¹P NMR Spectroscopy:
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Acquire a one-dimensional proton-decoupled ³¹P NMR spectrum.[1][2]

Typical parameters: 128-512 scans, spectral width of 50-100 ppm, relaxation delay of 2-5

seconds.

Use an external standard of 85% H₃PO₄ for chemical shift referencing.[3]

2D NMR Spectroscopy (Optional):

For complete structural assignment, acquire 2D NMR spectra such as COSY (¹H-¹H

correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation).

Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To determine the accurate mass and fragmentation pattern of 7-Deazaadenosine 5'-
phosphate.

Materials:

7-Deazaadenosine 5'-phosphate sample

LC-MS grade water

LC-MS grade acetonitrile

LC-MS grade formic acid or ammonium acetate

Reversed-phase C18 column

Protocol:

Sample Preparation:

Dissolve a small amount of 7-Deazaadenosine 5'-phosphate in a mixture of water and

acetonitrile to a final concentration of approximately 1-10 µM.

Liquid Chromatography:

Use a reversed-phase C18 column.
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Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 10 mM ammonium

acetate (for negative ion mode).

Mobile Phase B: Acetonitrile with 0.1% formic acid (for positive ion mode) or acetonitrile

(for negative ion mode).

Run a gradient elution, for example, starting with 5% B to 95% B over 15-20 minutes.

Set the flow rate to 0.2-0.5 mL/min.

Mass Spectrometry:

Use an electrospray ionization (ESI) source.

Acquire data in both positive and negative ion modes.

Perform a full scan analysis to identify the molecular ion.

Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data.

UV-Vis Spectroscopy
Objective: To determine the absorption maxima and molar extinction coefficient of 7-
Deazaadenosine 5'-phosphate.

Materials:

7-Deazaadenosine 5'-phosphate sample

Spectroscopy grade solvent (e.g., methanol or a buffered aqueous solution)

Quartz cuvettes

Protocol:

Sample Preparation:

Prepare a stock solution of 7-Deazaadenosine 5'-phosphate of a known concentration in

the chosen solvent.
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Prepare a series of dilutions from the stock solution.

Measurement:

Use a dual-beam UV-Vis spectrophotometer.

Use the same solvent as a blank.

Record the absorbance spectrum from 200 to 400 nm for each dilution.

Data Analysis:

Identify the wavelength of maximum absorbance (λmax).

To determine the molar extinction coefficient (ε), plot absorbance at λmax versus

concentration. The slope of the line, according to the Beer-Lambert law (A = εcl), will be

the molar extinction coefficient.

Signaling and Metabolic Pathways
While 7-Deazaadenosine 5'-phosphate is primarily studied as a synthetic analog, its parent

nucleoside, Tubercidin, is a natural product with known biological activities. Understanding the

biosynthetic pathway of Tubercidin provides context for the metabolic fate of 7-deazaadenosine

derivatives.

Biosynthesis of Tubercidin
The biosynthesis of Tubercidin in Streptomyces tubercidicus involves a series of enzymatic

steps starting from a precursor, 7-carboxy-7-deazaguanine. This pathway highlights the

enzymatic machinery capable of recognizing and processing 7-deazapurine scaffolds.[4] The

final step to produce 7-Deazaadenosine 5'-phosphate would involve phosphorylation by a

suitable kinase.
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Caption: Biosynthetic pathway of Tubercidin and its phosphorylation.

Experimental and Logical Workflows
The spectroscopic analysis of 7-Deazaadenosine 5'-phosphate follows a logical workflow to

ensure comprehensive characterization.
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Caption: General workflow for spectroscopic analysis.

This technical guide provides a foundational understanding of the spectroscopic analysis of 7-
Deazaadenosine 5'-phosphate. The provided data and protocols serve as a starting point for

researchers, and it is recommended to perform experimental verification for precise

characterization. The unique structural features of this molecule warrant further investigation to

fully unlock its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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